molecular formula C21H17ClN2O3S B15022388 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B15022388
M. Wt: 412.9 g/mol
InChI Key: VODCBPFMNASCOT-UHFFFAOYSA-N
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Description

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. The presence of the thiazole ring, chlorobenzyl group, and isochromene moiety contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions using 4-chlorobenzyl chloride and a suitable nucleophile.

    Construction of the Isochromene Moiety: The isochromene ring can be formed through cyclization reactions involving ortho-hydroxybenzaldehyde derivatives and acylating agents.

    Coupling Reactions: The final step involves coupling the thiazole and isochromene intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Amino derivatives, thiol derivatives.

Scientific Research Applications

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs, particularly those targeting infectious diseases and cancer.

    Agrochemicals: The compound’s pesticidal and herbicidal properties are investigated for use in agriculture to control pests and weeds.

    Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases, proteases, or receptors involved in cell signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and immune response, leading to its therapeutic effects in conditions like cancer and infections.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: This compound shares the chlorobenzyl group and has similar pesticidal properties.

    N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: Another compound with a chlorobenzyl group, known for its antimicrobial activity.

Uniqueness

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is unique due to its combination of the thiazole ring and isochromene moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H17ClN2O3S

Molecular Weight

412.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-7-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide

InChI

InChI=1S/C21H17ClN2O3S/c1-12-2-5-14-10-18(27-20(26)17(14)8-12)19(25)24-21-23-11-16(28-21)9-13-3-6-15(22)7-4-13/h2-8,11,18H,9-10H2,1H3,(H,23,24,25)

InChI Key

VODCBPFMNASCOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(OC2=O)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Cl)C=C1

Origin of Product

United States

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